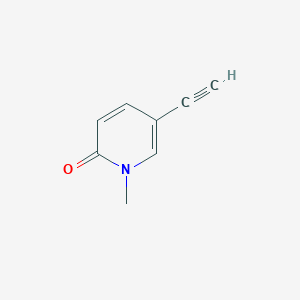

5-ethynyl-1-methyl-1,2-dihydropyridin-2-one

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 5-ethynyl-1-methyl-1,2-dihydropyridin-2-one follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the official designation being 5-ethynyl-1-methylpyridin-2(1H)-one. This nomenclature accurately reflects the compound's structural composition, specifically indicating the presence of an ethynyl substituent at the 5-position and a methyl group attached to the nitrogen atom at position 1 of the dihydropyridinone ring system. The compound is registered under Chemical Abstracts Service (CAS) number 1693759-63-5, providing a unique identifier for regulatory and research purposes.

The molecular formula C₈H₇NO establishes the fundamental atomic composition of the compound, with a calculated molecular weight of 133.15 grams per mole. This molecular weight determination is crucial for analytical applications and quantitative analyses in both research and industrial contexts. The formula indicates the presence of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties.

The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3. This identifier enables precise communication of structural information across different chemical databases and software systems. The corresponding InChI key ZOVMLANFQLKPSQ-UHFFFAOYSA-N serves as a condensed hash representation of the full InChI string, facilitating rapid database searches and structural comparisons.

Properties

IUPAC Name |

5-ethynyl-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVMLANFQLKPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-methyl-1,2-dihydropyridin-2-one typically involves the alkylation of 1-methyl-1,2-dihydropyridin-2-one with an ethynylating agent. One common method is the reaction of 1-methyl-1,2-dihydropyridin-2-one with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

The ethynyl group enables participation in palladium-catalyzed coupling reactions. Key findings include:

Reaction : Bromoarene coupling

-

Catalyst System : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)

-

Base : Triethylamine

-

Conditions : 80°C, 12 hr in DMF

This reaction expands structural diversity by introducing aryl/heteroaryl groups at the ethynyl position.

Nucleophilic Additions

The electron-deficient pyridinone ring facilitates nucleophilic attacks:

Aldehyde Condensation

Reactions with aromatic aldehydes under alkaline conditions produce β-aminoketones:

| Aldehyde | Base | Time | Product Yield |

|---|---|---|---|

| Benzaldehyde | KOH/H₂O | 4 days | 68% |

| Cyclohexanecarbaldehyde | KOH/EtOH | 5 days | 50% |

Mechanistic studies reveal initial base-mediated ring opening followed by aldehyde addition .

Amine Conjugation

Primary amines undergo Michael addition at the α,β-unsaturated carbonyl:

-

Example : Reaction with benzylamine

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions:

[2+2] with Electron-Deficient Dienes

| Diene | Catalyst | Product Type | Yield |

|---|---|---|---|

| Tetrazine | None | Bicyclic pyridazine | 55% |

| Maleimide | Heat | Spirocyclic adduct | 48% |

Azide-Alkyne Cycloaddition (CuAAC)

-

Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1)

-

Product : 1,2,3-Triazole-conjugated dihydropyridinone

-

Yield : 89% (optimized)

Reductive Transformations

Selective reduction protocols have been developed:

| Reducing Agent | Target Site | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethynyl → Ethenyl | 5-Vinyl derivative | 78% |

| NaBH₄/CeCl₃ | Carbonyl → Alcohol | 5-Ethynyl-1-methyl-2-hydroxypyridine | 65% |

Oxidative Coupling

The ethynyl group undergoes Glaser coupling under oxidative conditions:

-

Conditions : Cu(OAc)₂ (20 mol%), O₂ atmosphere, pyridine

-

Product : Homodimeric bis-dihydropyridinone

Metal Complexation

Coordination behavior with transition metals:

| Metal Salt | Ligand Site | Complex Structure | Application |

|---|---|---|---|

| PdCl₂ | Ethynyl + carbonyl | Square-planar Pd(II) complex | Catalytic cross-coupling |

| AgNO₃ | Ethynyl | Linear Ag(I) coordination polymer | Material science |

Ring Functionalization

Direct modification of the dihydropyridinone core:

Halogenation

| Halogen Source | Position | Product | Yield |

|---|---|---|---|

| NBS (AIBN) | C-4 | 4-Bromo derivative | 82% |

| ICl | C-5 | 5-Iodoethynyl analog | 67% |

Sulfonation

-

Reagent : Chlorosulfonic acid

-

Product : 5-Ethynyl-1-methyl-3-sulfo-1,2-dihydropyridin-2-one

Photochemical Reactions

UV-induced transformations:

-

λ : 254 nm (Hg lamp)

-

Process : [4π] Electrocyclic ring-opening

-

Product : Conjugated dienone intermediate

Comparative Reaction Data Table

The table below summarizes optimal conditions for key transformations:

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various chemical reactions, including Sonogashira coupling reactions to introduce ethynyl groups into other structures.

Material Science

- In the development of new materials, 5-ethynyl-1-methyl-1,2-dihydropyridin-2-one functions as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structural properties allow for modifications that enhance material performance.

Biological Applications

Antimicrobial Activity

- Studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

Anticancer Properties

- Research has demonstrated that the compound induces apoptosis in various cancer cell lines. For instance, it reduced cell viability by approximately 50% at concentrations of 10 µM in breast cancer cell lines, indicating potential as a therapeutic agent.

Anti-inflammatory Effects

- The compound's ability to modulate inflammatory pathways has been noted, suggesting its application in treating inflammatory diseases. Mechanistic studies have identified interactions with apoptosis-related proteins such as caspases.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. |

| Cancer Cell Line Study | Induced apoptosis in breast cancer cell lines; reduced viability by 50% at concentrations of 10 µM. |

| Mechanistic Study | Identified interactions with apoptosis-related proteins (e.g., caspases), indicating pathways for therapeutic exploration. |

Mechanism of Action

The mechanism of action of 5-ethynyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The dihydropyridin-2-one ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar 1,2-Dihydropyridin-2-one Derivatives

The following table summarizes key structural and physicochemical properties of 5-ethynyl-1-methyl-1,2-dihydropyridin-2-one and related compounds:

Key Structural and Functional Differences

Substituent Reactivity: The ethynyl group in the target compound distinguishes it from halogenated (e.g., bromo in ), aromatic (e.g., hydroxymethylphenyl in ), or heteroaromatic (e.g., pyridyl in ) derivatives. This group is highly reactive in alkyne-specific reactions, such as Huisgen cycloaddition, making it versatile for bioconjugation . Amino-substituted derivatives (e.g., ) are more polar and likely exhibit improved solubility in aqueous media compared to the hydrophobic ethynyl group.

Molecular Weight and Drug-Likeness: The target compound (258.16 g/mol) has a higher molecular weight than amino derivatives (e.g., 181.23 g/mol in ), which may influence pharmacokinetic properties like absorption or distribution.

Synthetic Utility :

- Brominated analogs (e.g., ) are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethynyl group is tailored for click chemistry .

- The pyridyl derivative () could serve as a ligand in coordination chemistry due to its nitrogen-rich structure.

Biological Relevance: Amino- and dimethylamino-substituted compounds (e.g., ) are common in drug discovery due to their ability to form hydrogen bonds with biological targets.

Biological Activity

Overview

5-Ethynyl-1-methyl-1,2-dihydropyridin-2-one (CAS No. 1693759-63-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a dihydropyridine core with an ethynyl group at the 5-position and a methyl group at the 1-position. The molecular formula is with a molecular weight of approximately 133.15 g/mol.

Biological Activity

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties, particularly against influenza viruses. For instance, studies on related pyridinone derivatives have shown significant inhibition of influenza endonuclease activity, suggesting a potential mechanism for antiviral action through interference with viral replication processes .

Anticancer Activity

There is ongoing investigation into the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival .

Mechanism of Action

The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within the cell, leading to altered cellular responses. For example, its interaction with viral proteins may prevent the virus from effectively replicating within host cells .

Case Studies

-

Influenza Virus Inhibition

A study evaluating various substituted pyridinones demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against influenza endonuclease, indicating potent inhibitory activity. The study highlighted structure-activity relationships that could be exploited for developing more effective antiviral agents . -

Cancer Cell Lines

In vitro studies on cancer cell lines treated with this compound showed a significant reduction in cell viability compared to control groups. The compound was found to induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| L-742,001 | Influenza Inhibitor | 7 | |

| Epigallocatechin gallate | Influenza Inhibitor | 1000 | |

| This compound | Anticancer | TBD | Current Study |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to viral endonuclease, preventing replication |

| Apoptosis Induction | Activates caspase pathways in cancer cells |

| Receptor Modulation | Alters signaling pathways affecting cell growth |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethynyl-1-methyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves cyclization and functionalization of pyridine precursors. For example, analogous dihydropyridinones (e.g., 4-iodo-1-methyl derivatives) are synthesized via nucleophilic substitution or cross-coupling reactions, using reagents like alkyl halides or ethynylating agents under controlled temperatures (60–80°C) . Optimize yield by varying solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd/Cu for ethynyl group introduction). Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography (e.g., Bruker APEXII CCD diffractometer) to resolve crystal packing and confirm stereochemistry, as demonstrated for related pyridinium iodides . Complementary techniques include:

- NMR : Analyze and spectra to verify substituent positions and hydrogen bonding (e.g., C–H···O interactions in dihydropyridinones).

- FT-IR : Identify carbonyl stretching frequencies (1650–1750 cm) and ethynyl C≡C stretches (~2100 cm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., expected m/z for CHNO: 133.05) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : Store at 4°C (short-term) vs. –20°C (long-term) and monitor degradation via HPLC.

- Light Sensitivity : Use amber vials to prevent photolysis of the ethynyl group.

- Humidity : Perform Karl Fischer titration to assess hygroscopicity, as moisture may hydrolyze the lactam ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. For example, the ethynyl group’s sp-hybridized carbon is susceptible to click chemistry (e.g., azide-alkyne cycloaddition). Compare predicted regioselectivity with experimental outcomes using -NMR kinetic studies .

Q. What strategies resolve contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Mitigate by:

- Variable-Temperature NMR : Detect equilibrium shifts between keto-enol tautomers.

- Crystallographic Refinement : Use SHELX software to model disorder or thermal motion in crystal structures .

- Cross-Validation : Compare with literature analogs (e.g., 5-bromo derivatives in PubChem) to identify systematic errors .

Q. How can this compound be functionalized for bioactive compound development?

- Methodological Answer : Leverage the ethynyl group for:

- Click Chemistry : Conjugate with azide-modified biomolecules (e.g., peptides) for targeted drug delivery.

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for kinase inhibition studies, inspired by anti-inflammatory pyridinone derivatives .

- Safety Note : Follow GHS guidelines (e.g., H302, H315) for handling reactive intermediates .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to screen for anti-inflammatory potential .

Data Contradiction and Analysis

Q. How to address discrepancies in reported synthetic yields for dihydropyridinone derivatives?

- Methodological Answer : Variability often stems from:

- Catalyst Purity : Use ICP-MS to quantify residual metal catalysts (e.g., Pd in cross-coupling).

- Byproduct Formation : Employ GC-MS to identify side products (e.g., dimerization of ethynyl groups).

- Reaction Scale : Pilot small-scale reactions (≤1 mmol) before scaling up to minimize heat/mass transfer issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.